N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, which could be attributed to their interaction with various molecular and cellular targets .
Action Environment
The design of new molecules often involves the consideration of environmental factors to modify the pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution reactions.
Coupling of Quinoxaline and Pyrrolidine Derivatives: The final step involves coupling the quinoxaline derivative with the pyrrolidine derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents; low to moderate temperatures.
Substitution: Halide precursors, nucleophiles (e.g., amines, thiols); basic conditions; room temperature to reflux conditions.
Major Products Formed
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Functionalized quinoxaline and pyrrolidine derivatives
Scientific Research Applications
N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4-(pyrrolidin-1-yl)butyl)quinoxaline-2-carboxamide hydrochloride can be compared with other quinoxaline derivatives and pyrrolidine-containing compounds:
Quinoxaline Derivatives: Similar compounds include quinoxaline N-oxides, which also exhibit antimicrobial and anticancer activities.
Pyrrolidine-Containing Compounds: Compounds such as pyrrolidin-2-one and pyrrolidin-2,5-diones share structural similarities and are known for their biological activities.
List of Similar Compounds
- Quinoxaline N-oxides
- Pyrrolidin-2-one
- Pyrrolidin-2,5-diones
- Pyrrolopyrazine derivatives
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylbutyl)quinoxaline-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O.ClH/c22-17(18-9-3-4-10-21-11-5-6-12-21)16-13-19-14-7-1-2-8-15(14)20-16;/h1-2,7-8,13H,3-6,9-12H2,(H,18,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPOOGYCLUHFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.